molecular formula C4H5F3O3 B1302253 Methyl 3,3,3-trifluoro-DL-lactate CAS No. 93496-85-6

Methyl 3,3,3-trifluoro-DL-lactate

Cat. No.: B1302253
CAS No.: 93496-85-6
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, characterized by the presence of at least one carbon-fluorine (C-F) bond, are integral to modern chemistry. numberanalytics.com The C-F bond is the strongest single bond to carbon, lending exceptional stability to fluorinated molecules. taylorandfrancis.com This inherent stability, coupled with fluorine's high electronegativity, imparts unique properties such as increased lipophilicity, metabolic stability, and bioavailability to organic compounds. numberanalytics.comnumberanalytics.com

These characteristics have been harnessed in a multitude of applications. In the pharmaceutical sector, the incorporation of fluorine is a common strategy to enhance the efficacy and pharmacokinetic profiles of drugs. numberanalytics.comtaylorandfrancis.com Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com Similarly, the agrochemical industry utilizes fluorinated compounds to create more potent and stable pesticides and herbicides. numberanalytics.com The materials science field has also been revolutionized by organofluorine chemistry, with the development of fluoropolymers like Polytetrafluoroethylene (PTFE), known for its extreme chemical and thermal resistance. taylorandfrancis.comworktribe.com

The field has evolved significantly from its origins in the early 19th century, with major advancements in fluorination techniques occurring during the mid-20th century. numberanalytics.comworktribe.com Today, research continues to expand the applications of these versatile compounds, exploring new synthetic methodologies and their potential to address a range of scientific challenges. numberanalytics.com

Overview of Methyl 3,3,3-trifluoro-DL-lactate within the Fluorinated Lactate (B86563) Family

This compound is a member of the fluorinated lactate family, a class of compounds that are derivatives of lactic acid. While its non-fluorinated counterpart, methyl lactate, is a biodegradable and non-toxic solvent, the introduction of a trifluoromethyl group significantly modifies the molecule's properties. researchgate.netwikipedia.org

This compound is a chiral molecule, existing as a racemic mixture of its D and L enantiomers. Its synthesis and properties are a subject of ongoing academic and industrial research. The presence of the trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the hydroxyl proton and influences the molecule's reactivity and potential applications.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 93496-85-6
Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
Melting Point 59-60 °C
Boiling Point 60-64 °C at 20 mmHg

The data in this table is compiled from multiple sources. alfa-chemistry.com3wpharm.comindofinechemical.com

Research Trajectory and Future Perspectives for Trifluorinated Lactates

The research trajectory for trifluorinated lactates, including this compound, is pointing towards their increasing use as versatile building blocks in organic synthesis. The unique combination of a chiral center, a hydroxyl group, an ester, and a trifluoromethyl group makes them valuable synthons for creating more complex and biologically active molecules.

Future research is likely to focus on several key areas:

Asymmetric Synthesis: Developing more efficient and stereoselective methods for the synthesis of individual enantiomers of trifluorinated lactates is a significant goal. Biocatalysis, using enzymes like lactate dehydrogenases, has shown promise in achieving high yields and stereoselectivity for the synthesis of chiral 3,3,3-trifluorolactic acid, a precursor to the methyl ester. researchgate.net

Novel Applications: Exploring the use of trifluorinated lactates in the development of new pharmaceuticals, agrochemicals, and advanced materials is an active area of investigation. Their unique properties may lead to the discovery of molecules with enhanced biological activity or novel material characteristics.

Polymer Chemistry: The incorporation of trifluorinated lactate monomers into polymers could lead to new materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical properties.

The continued exploration of the synthesis and reactivity of trifluorinated lactates is expected to unlock new opportunities in various scientific disciplines, solidifying their importance in the landscape of organofluorine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQCBRCAKLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375027
Record name methyl 3,3,3-trifluoro-dl-lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-85-6
Record name methyl 3,3,3-trifluoro-dl-lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3,3-trifluoro-DL-lactate
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Synthesis Methodologies and Advanced Synthetic Strategies for Methyl 3,3,3 Trifluoro Dl Lactate

Established Synthetic Routes to Methyl 3,3,3-trifluoro-DL-lactate and its Precursors

Chemical Reduction of Ethyl Trifluoropyruvate to DL-Trifluorolactate and Subsequent Esterification

A common approach to synthesizing 3,3,3-trifluoro-DL-lactate, the precursor to its methyl ester, involves the chemical reduction of ethyl trifluoropyruvate. This transformation can be achieved using various reducing agents. Following the reduction to the corresponding lactate (B86563), esterification with methanol (B129727) yields the desired this compound. While effective, this two-step process necessitates purification at each stage to ensure the final product's quality.

One-Step Esterification of 3,3,3-Trifluoropropionic Acid with Anhydrous Methanol

An alternative route involves the direct esterification of 3,3,3-trifluoropropionic acid with anhydrous methanol. This method offers a more direct pathway to the target molecule. The reaction is typically catalyzed by a strong acid and driven to completion by removing the water formed during the reaction. The use of anhydrous conditions is critical to maximize the yield of the methyl ester.

Utilization of Trifluoromethyl-β-diketones in Pyrazole (B372694) Synthesis

Trifluoromethyl-β-diketones serve as versatile starting materials in the synthesis of various fluorinated heterocyclic compounds, including pyrazoles. sci-hub.se The reaction of these diketones with hydrazine (B178648) hydrate (B1144303) leads to the formation of trifluoromethyl-substituted pyrazoles. sci-hub.se While this method is primarily focused on pyrazole synthesis, the chemistry of β-diketones is relevant to the broader context of synthesizing trifluoromethyl-containing building blocks. sci-hub.seresearchgate.net Modifications of these synthetic strategies could potentially be adapted for the synthesis of precursors to this compound. sci-hub.se

Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-hydroxypropanoic Acids

The demand for enantiomerically pure forms of 3,3,3-trifluoro-2-hydroxypropanoic acid (trifluorolactic acid, TFLA), the precursor to chiral methyl trifluorolactate, has driven the development of asymmetric synthetic methods. These chiral acids are crucial intermediates for pharmaceuticals and specialized materials. researchgate.netnih.gov

Biocatalytic Approaches Employing Lactate Dehydrogenases (LDHs)

Biocatalysis using lactate dehydrogenases (LDHs) has emerged as a powerful and environmentally benign strategy for producing both enantiomers of chiral TFLA. researchgate.netnih.gov This method involves the stereoselective reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) catalyzed by specific LDHs. researchgate.netnih.gov

In the quest for highly efficient biocatalysts, researchers have screened various lactate dehydrogenases. researchgate.netnih.gov Notably, d-lactate dehydrogenase from Leuconostoc mesenteroides (d-LmLDH) and l-lactate (B1674914) dehydrogenase from chicken (Gallus) (l-LDH) have been identified as highly effective for the synthesis of (R)-TFLA and (S)-TFLA, respectively. researchgate.netnih.gov

Under optimized conditions, these enzymes can completely convert 0.5 M of trifluoropyruvic acid (TFPy) into the corresponding optically pure (R)-TFLA and (S)-TFLA within 6 hours, achieving an enantiomeric excess of over 99.5%. researchgate.netnih.gov The process often incorporates a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to ensure the continuous supply of the necessary nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.netnih.gov

Molecular docking simulations have been employed to understand the catalytic mechanisms and the basis for the observed activity and stereoselectivity of these enzymes towards the CF3-containing substrate. researchgate.netnih.gov

Table 1: Optimized Biocatalytic Conversion of Trifluoropyruvic Acid (TFPy)

Enzyme Source Substrate Product Enantiomeric Excess (ee) Conversion Time
d-LmLDH Leuconostoc mesenteroides 0.5 M TFPy (R)-TFLA >99.5% 6 hours
Chicken l-LDH Gallus 0.5 M TFPy (S)-TFLA >99.5% 6 hours

Data sourced from studies on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids. researchgate.netnih.gov

Cofactor Regeneration Systems in Biocatalytic Synthesis

Many enzymatic reactions, particularly reductions, rely on expensive cofactors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). researchgate.net For biocatalytic processes to be economically viable on an industrial scale, in-situ regeneration of these cofactors is essential. researchgate.netillinois.edunih.gov Effective cofactor regeneration systems can drive reactions to completion, simplify product isolation, and prevent the accumulation of inhibitory byproducts. illinois.edu

Enzymatic methods for cofactor regeneration are highly specific and non-toxic. nih.gov These systems often employ a second enzyme and a sacrificial substrate to recycle the cofactor. For instance, glucose dehydrogenase is commonly used to regenerate NADPH in conjunction with a reductase that produces the desired chiral alcohol. The development of efficient cofactor recycling systems is a critical aspect of making biocatalytic routes for compounds like this compound feasible. researchgate.net

Stereoselective Reduction of 3,3,3-trifluoro-2-oxopropionic Acid (Trifluoropyruvic Acid)

The synthesis of enantiomerically pure forms of this compound can be achieved through the stereoselective reduction of a prochiral precursor, 3,3,3-trifluoro-2-oxopropionic acid (also known as trifluoropyruvic acid). This reduction can be accomplished using biocatalysts, such as reductases, which can exhibit high enantioselectivity, yielding either the (R)- or (S)-enantiomer of the corresponding hydroxy acid.

A key challenge in this approach is the availability and stability of the starting material, trifluoropyruvic acid. The subsequent esterification of the resulting trifluoro-lactic acid with methanol would then yield the target molecule, Methyl 3,3,3-trifluoro-lactate.

Chiral-Pool Approaches for Stereocenter Introduction

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into a target molecule. youtube.com For the synthesis of chiral fluorinated compounds, a suitable chiral starting material can be chemically modified to incorporate the desired trifluoromethyl group and other functionalities. For example, a chiral hydroxy acid from the chiral pool could potentially be converted to a fluorinated analogue through a series of chemical transformations.

Emerging Synthetic Methodologies for Fluorinated Derivatives

The field of fluorine chemistry is continually evolving, with new methods being developed to introduce fluorine and trifluoromethyl groups into organic molecules with greater efficiency and selectivity. youtube.com

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group. beilstein-journals.orgnih.gov This method involves the use of reagents that act as a source of an electrophilic "CF3+" species. researchgate.net Several effective electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Yagupolskii's and Umemoto's reagents). beilstein-journals.orgresearchgate.net These reagents can react with a variety of nucleophiles, including enolates derived from carbonyl compounds, to form a new carbon-trifluoromethyl bond. beilstein-journals.orgnih.gov For instance, the enolate of a pyruvate (B1213749) ester could potentially react with an electrophilic trifluoromethylating agent to form a precursor to this compound.

Stereocontrolled Synthesis of Complex Fluorinated Building Blocks

The development of methods for the stereocontrolled synthesis of complex fluorinated building blocks is crucial for the advancement of medicinal chemistry and materials science. nih.gov This includes the synthesis of molecules with stereogenic centers bearing a fluorine atom or a trifluoromethyl group. acs.org Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of fluorination or trifluoromethylation reactions. acs.org For example, asymmetric nucleophilic fluorination has been developed for the synthesis of 3-fluorooxindoles with high enantioselectivity. acs.org Such methodologies are vital for creating a diverse range of structurally complex fluorinated compounds for various applications. nih.gov

Challenges and Innovations in Fluorinated Compound Synthesis

Despite significant progress, challenges remain in the synthesis of fluorinated compounds. pharmtech.com One major challenge is the selective and late-stage introduction of fluorine into complex molecules. pharmtech.com The development of new reagents and catalytic systems that are more efficient, selective, and environmentally friendly is an ongoing area of research. acs.org

Recent innovations include the development of PFAS-free synthesis routes for fluorinated compounds, which utilize safer and more sustainable fluorine sources like cesium fluoride (B91410). sciencedaily.com Flow chemistry is also being employed to enable safer and more controlled fluorination reactions. sciencedaily.com Furthermore, computational methods are increasingly being used to guide the design of new fluorinated molecules and synthetic pathways. researchgate.net Overcoming the challenges in fluorine chemistry will continue to drive innovation and expand the applications of fluorinated compounds. pharmtech.comresearchgate.net

Applications of Methyl 3,3,3 Trifluoro Dl Lactate in Advanced Organic Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis

The racemic mixture of methyl 3,3,3-trifluoro-DL-lactate can be resolved into its individual enantiomers, which serve as versatile chiral synthons. The "chiral pool" approach, utilizing readily available, enantiopure small molecules, is a cornerstone of modern asymmetric synthesis for creating complex and biologically active molecules. uni-duesseldorf.dedokumen.pub

Precursor in the Synthesis of Chiral Pharmaceuticals and Natural Products

Chiral 3,3,3-trifluorolactic acid is considered a versatile intermediate in the synthesis of pharmaceuticals. researchgate.net The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance a molecule's pharmacokinetic profile. researchgate.net While it is established as a key building block, specific, fully documented total syntheses of complex pharmaceuticals or natural products starting directly from this compound or its enantiomers are not prominently detailed in readily available literature. However, its derivatives are employed in creating more complex molecules. For instance, enantiopure 1-methyl-2,2,2-trifluoroethylamine, a related chiral amine, can be synthesized from fluorinated synthons derived from similar C3 building blocks. dokumen.pubacs.org The value of such chiral fluorinated compounds lies in their role as key intermediates for the asymmetric synthesis of important molecules. researchgate.net

Contribution to the Construction of Complex Molecular Architectures

While this compound is a recognized C3 chiral building block, specific examples of its application in the construction of complex molecular architectures, such as polycyclic or macrocyclic natural products, are not extensively documented in the surveyed scientific literature.

Applications in Asymmetric Catalysis through Chiral Ligand Development

The development of chiral ligands is fundamental to asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a reaction to preferentially form one enantiomer of the product. nih.gov While other chiral acids, such as halogenated mandelic acids, are known to be used as precursors for chiral ligands nih.gov, no specific examples of chiral ligands derived from the 3,3,3-trifluorolactic acid scaffold for use in asymmetric catalysis were identified in the reviewed literature.

Derivatization and Functionalization of the Lactate (B86563) Scaffold

The synthetic utility of this compound is most evident in its derivatization and functionalization. The hydroxyl and ester groups provide reactive handles for a variety of chemical transformations.

Synthesis of Fluorinated Lactic Acid Derivatives

A primary functionalization of this compound involves its conversion to other valuable fluorinated lactic acid derivatives. This includes hydrolysis to the parent acid and subsequent amidation or resolution of the racemic mixture.

One of the most critical steps for its use in enantioselective synthesis is the resolution of the racemic acid. This can be efficiently achieved through diastereomeric salt crystallization using chiral amines. For example, the use of (S)-1-phenylethylamine or (S,S)-2-amino-1-phenylpropan-1,3-diol allows for the separation of the (R)- and (S)-enantiomers of 3,3,3-trifluorolactic acid with high enantiomeric excess. researchgate.net

Resolving AgentTarget EnantiomerReported YieldEnantiomeric Excess (ee)
(S)-1-Phenylethylamine(R)-TFLA & (S)-TFLA~70% (for each)99%
(S,S)-2-Amino-1-phenylpropan-1,3-diol(R)-TFLAHighHigh

This table summarizes resolution outcomes for 3,3,3-trifluorolactic acid (TFLA) using chiral amines, enabling the synthesis of its enantiopure derivatives. Data sourced from researchgate.net.

Furthermore, amide derivatives can be readily prepared. Studies have reported the synthesis of racemic and enantiomerically enriched N-phenyl- and N-benzyl-3,3,3-trifluorolactic acid amides. acs.org These derivatives themselves have interesting physicochemical properties, such as the ability to undergo self-disproportionation of enantiomers via sublimation. acs.orgsci-hub.st

Formation of Organofluorine Intermediates for Diverse Chemical Transformations

The trifluorolactate scaffold is a valuable starting point for generating a range of organofluorine intermediates. snnu.edu.cn The trifluoromethyl group significantly influences the reactivity of the adjacent carbons, enabling unique transformations.

The chiral α-hydroxy acid motif is a precursor to other functional groups. For example, chiral trifluoromethyl-substituted carbinols can be synthesized via ring-cleavage reactions of related trifluoromethyl-substituted epoxides, demonstrating the utility of this class of intermediates. dokumen.pub These synthons provide access to a wide array of compounds, including chiral amino alcohols, azido (B1232118) alcohols, and cyano alcohols, without loss of optical activity. dokumen.pub The conversion of the hydroxyl group to a leaving group allows for nucleophilic substitution, while oxidation can yield the corresponding α-keto acid, a versatile intermediate in its own right. These transformations open pathways to α-trifluoromethyl-substituted amino acids and heterocyclic compounds, which are of significant interest in medicinal chemistry. acs.org

Precursor TypeResulting Intermediate ClassPotential Applications
Trifluoromethyl-substituted epoxideChiral trifluoromethyl carbinolsSynthesis of amino alcohols, azido alcohols
α-Hydroxy ester/acidα-Keto ester/acidPrecursor to α-amino acids, heterocycles
α-Hydroxy ester/acidα-Halo ester/acidNucleophilic substitution reactions

This table illustrates the versatility of the trifluorolactate scaffold in generating diverse organofluorine intermediates for further synthetic transformations. Data sourced from acs.orgdokumen.pub.

Use in Polymer Chemistry Research

This compound serves as a crucial precursor for the synthesis of advanced fluorinated polyesters. Its primary role in polymer chemistry is as a starting material for producing the monomer 3,3,3-trifluoro-DL-lactide, which is then polymerized to create poly(3,3,3-trifluorolactic acid), a fluorinated analogue of the well-known biodegradable polymer, polylactide (PLA). illinois.eduwikipedia.org The incorporation of fluorine atoms imparts unique and desirable properties to the resulting polymer that are not present in its non-fluorinated counterpart. nih.gov

The synthesis of fluorinated polyesters from this compound typically involves a two-step process. First, the methyl lactate is converted into its cyclic diester, 3,3,3-trifluoro-DL-lactide. This lactide monomer is then subjected to ring-opening polymerization (ROP) to form the high molecular weight polymer. illinois.eduresearchgate.net

Ring-opening polymerization is a common and efficient method for producing polyesters like PLA and its derivatives from their cyclic lactide monomers. nih.govrsc.org The process is thermodynamically driven by the relief of ring strain in the lactide molecule. illinois.edu Various metal-based catalysts can be employed to initiate and control the polymerization, allowing for the synthesis of polymers with specific molecular weights and microstructures. illinois.edunih.govrsc.org The use of 3,3,3-trifluoro-DL-lactide, derived from this compound, in ROP allows for the direct incorporation of trifluoromethyl (-CF3) groups into the polyester (B1180765) backbone.

The introduction of trifluoromethyl groups by using this compound as a monomer precursor has a profound impact on the final polymer's properties. Fluorine is the most electronegative element, and its presence in a polymer chain leads to a unique combination of characteristics. nih.gov

Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which contributes to the high thermal and chemical stability of fluorinated polymers. nih.gov This increased stability makes the resulting fluorinated polylactide more resistant to degradation at elevated temperatures compared to standard PLA. mdpi.com

Modified Surface Properties: One of the most significant impacts of fluorination is the alteration of surface properties. Fluorinated polymers are known for their low surface energy, which translates to hydrophobicity (water-repellency) and oleophobicity (oil-repellency). nih.gov This "non-stick" quality is valuable in applications requiring materials that resist adhesion and biofouling. For instance, modifying the surface of standard PLA with fluorine-containing compounds has been shown to reduce platelet adhesion, a critical factor in the development of more biocompatible medical devices like stents. nih.gov

Altered Degradation Profile: While the strong C-F bond generally imparts stability, the presence of fluorine atoms can also influence the degradation of the polymer backbone in surprising ways. Recent research on other fluorinated polyesters has shown that the strategic placement of fluorine atoms can actually accelerate the hydrolysis of nearby ester bonds. uni-bayreuth.de This tunable degradability opens up possibilities for creating "smart" materials that are stable during use but can be designed to break down on command, facilitating recycling and reducing environmental persistence. uni-bayreuth.de

Comparison of Polymer Properties

To illustrate the impact of fluorination, the table below provides a conceptual comparison of key properties between standard Poly(DL-lactide) (PLA) and its fluorinated counterpart, Poly(3,3,3-trifluoro-DL-lactide).

PropertyPoly(DL-lactide) (PLA)Poly(3,3,3-trifluoro-DL-lactide)Rationale for Change
Glass Transition Temp. (Tg) ~60-65 °C wikipedia.orgHigherThe bulky, highly polar -CF3 groups restrict chain mobility, requiring more energy for the transition from a glassy to a rubbery state.
Surface Energy ModerateLow nih.govThe low polarizability of the C-F bond results in weak intermolecular forces at the surface, leading to non-stick characteristics. nih.gov
Hydrophobicity (Water Contact Angle) ModerateHighIncreased hydrophobicity is a direct consequence of the low surface energy imparted by the fluorine atoms. nih.gov
Thermal Stability Moderate mdpi.comHigh nih.govThe high strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) compared to the carbon-hydrogen bond increases the energy required for thermal decomposition. nih.gov
Biocompatibility Good, but can induce thrombosis nih.govPotentially ImprovedFluorinated surfaces can exhibit reduced protein adsorption and platelet adhesion, potentially improving blood compatibility. nih.gov

This strategic modification of polymer properties through the use of this compound highlights its importance in the development of advanced materials for specialized applications, from biomedical devices to high-performance textiles. nih.govnih.gov

Spectroscopic and Computational Investigations of Methyl 3,3,3 Trifluoro Dl Lactate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a chiral molecule like Methyl 3,3,3-trifluoro-DL-lactate, NMR is also pivotal in assessing enantiomeric purity, often with the use of chiral shift reagents that can differentiate between the D and L enantiomers. alfa-chemistry.comindofinechemical.comnih.gov

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific proton signals corresponding to the methyl ester (-OCH₃) and the methine (-CH) groups are expected. The chemical shift of the methine proton would be influenced by the adjacent hydroxyl and trifluoromethyl groups. For comparison, in the non-fluorinated methyl lactate (B86563), the methine proton appears as a quartet around 4.2-4.3 ppm. nih.gov The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl ester protons will be visible as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ ~3.8 Singlet
-CH ~4.5 Quartet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the ester, the methine carbon, the methyl ester carbon, and the trifluoromethyl carbon. The trifluoromethyl group's strong electron-withdrawing nature will significantly deshield the adjacent methine carbon, shifting its resonance downfield. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. In non-fluorinated methyl lactate, the carbonyl carbon appears around 174 ppm, the methine carbon at approximately 67 ppm, and the methyl carbon around 20 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C=O ~170 Singlet
-CH(OH) ~70 Quartet
-CF₃ ~124 Quartet
¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single resonance signal. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The signal will likely be a doublet due to coupling with the adjacent methine proton. The typical chemical shift range for a CF₃ group adjacent to a stereocenter can be influenced by the solvent and other molecular interactions. nih.gov For reference, the chemical shift of trifluoroacetic acid is around -76.55 ppm relative to CFCl₃. colorado.edu

Interactive Data Table: Predicted ¹⁹F NMR Data

Fluorine Group Predicted Chemical Shift (ppm vs CFCl₃) Multiplicity

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₄H₅F₃O₃), the molecular weight is 158.08 g/mol . rsc.orgacubiochem.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 158 would be expected. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 u), the carboxyl group (-COOCH₃, 59 u), or the trifluoromethyl group (-CF₃, 69 u).

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ [C₄H₅F₃O₃]⁺ 158
[M-OCH₃]⁺ [C₃H₂F₃O₂]⁺ 127
[M-COOCH₃]⁺ [C₂H₂F₃O]⁺ 99

Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Conformations

For this compound, key vibrational bands would include:

A strong, broad absorption band in the IR spectrum around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

A sharp, intense absorption around 1750 cm⁻¹ due to the C=O stretching of the ester group.

Strong absorptions in the 1100-1300 cm⁻¹ region are expected for the C-F stretching modes of the trifluoromethyl group.

C-O stretching vibrations for the ester and alcohol functionalities will also be present.

Raman spectroscopy would provide complementary information, with the C=O and C-F stretches also being Raman active. For comparison, the non-fluorinated methyl lactate shows a characteristic C=O stretch in its IR spectrum. colorado.eduillinois.edugenprice.com Raman spectra of lactate solutions show characteristic peaks, for instance, a band around 855 cm⁻¹ has been noted as intense. researchgate.net

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch -OH ~3400 IR
C=O Stretch Ester ~1750 IR, Raman
C-F Stretch -CF₃ 1100-1300 IR, Raman

Chiral Analysis Methods using Spectroscopy

The separation and characterization of the enantiomers of chiral molecules like this compound are crucial for understanding their properties and interactions in biological systems. Spectroscopic techniques, particularly when coupled with chiral chromatography, are powerful tools for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses for chiral separations. For instance, the enantiomers of methyl lactate have been successfully separated using capillary gas chromatography with a chiral stationary phase, such as 2,3,6-tri-O-octanoyl-β-cyclodextrin. google.comgoogle.com This method allows for the baseline separation of the D and L enantiomers, enabling their quantification. google.com Similarly, chiral HPLC using columns like Chiralpak® AD-3 has been effective in resolving the enantiomers of lactic acid-based chiral building blocks. nih.gov For this compound, a similar approach would be anticipated, where the selection of the appropriate chiral stationary phase would be critical to achieve separation. The trifluoromethyl group might influence the retention times and separation efficiency compared to its non-fluorinated counterpart.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org Studies on methyl lactate have shown that VCD spectra are sensitive to intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.govrsc.org For this compound, VCD could be employed to determine the absolute configuration of its enantiomers and to study their conformational preferences in different solvents. The strong vibrational modes associated with the C-F bonds could provide unique spectral signatures.

A summary of chiral separation parameters for related compounds is presented in Table 1.

CompoundAnalytical MethodChiral Stationary PhaseMobile Phase/ConditionsResolution (Rs)Reference
Methyl LactateCapillary GC2,3,6-tri-O-octanoyl-β-cyclodextrinColumn Temp: 50-80°C5.49 google.com
Lactic Acid-based Chiral Building BlocksHPLCChiralpak® AD-3Heptane/IPA (9/1)2.5 nih.gov
L- and D-Lactic AcidLC-MS/MSAstec CHIROBIOTIC® RNot specifiedNot specified sigmaaldrich.comlabcluster.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for gaining a deeper understanding of the molecular properties of compounds like this compound at an atomic level. These techniques complement experimental data and can predict various chemical and physical behaviors.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. uctm.eduijcce.ac.irrsc.org For a molecule like this compound, DFT calculations could be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. These calculations would provide insights into the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack. The introduction of the highly electronegative fluorine atoms is expected to significantly influence the electronic distribution within the molecule compared to methyl lactate. emerginginvestigators.org

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). This is particularly relevant for understanding how a chiral molecule like this compound might interact with enzymes. For example, molecular docking studies have been used to investigate the interaction of various esters with lipases. lupinepublishers.comlupinepublishers.comresearchgate.netmdpi.com A highly relevant study investigated the interaction of 3,3,3-trifluoro-2-hydroxypropanoic acid (the corresponding acid) with lactate dehydrogenases (LDHs). nih.gov Molecular docking simulations revealed the catalytic mechanisms and stereoselectivity of different LDHs towards this fluorinated substrate. nih.gov Similar studies could be performed for this compound with various esterases or lipases to predict its binding affinity and preferred binding mode, which could guide experimental studies on its enzymatic hydrolysis or synthesis.

Table 2 presents examples of binding energies from molecular docking studies of related compounds.

LigandEnzymeBinding Energy (kcal/mol)Reference
Linoleic AcidLipase (B570770)-7.4 researchgate.net
Palmitic AcidLipase-6.5 researchgate.net
Oleic AcidLipase-6.1 researchgate.net

The three-dimensional structure and conformational flexibility of a molecule are key to its properties. For methyl lactate, computational studies have identified several stable conformers, with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups playing a significant role in determining the most stable structures. researchgate.netresearchgate.net The presence of a trifluoromethyl group in this compound would likely alter the conformational landscape. The steric bulk and electronic effects of the CF3 group could influence the preferred dihedral angles and the strength of intramolecular hydrogen bonds. Computational methods can be used to perform a systematic conformational search and calculate the relative energies of different conformers, providing a detailed picture of the molecule's flexibility and the nature of its intermolecular interactions with other molecules, including solvents and biological receptors. nih.govnih.gov

A powerful application of quantum chemical calculations is the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data to validate the computational methods and to aid in the interpretation of experimental results. github.io For instance, DFT calculations have been successfully used to simulate the vibrational absorption and VCD spectra of methyl lactate and its complexes with water. nih.govrsc.orgrsc.org For this compound, computational methods could predict its ¹H, ¹³C, and ¹⁹F NMR spectra, which would be invaluable for its structural characterization. The accuracy of these predictions depends on the chosen computational level (functional and basis set) and the treatment of solvent effects. nih.gov Therefore, benchmarking different computational approaches against experimental data for related compounds is a crucial step in ensuring the reliability of the predictions.

Stereochemical Aspects and Chiral Recognition Studies

Enantiomeric Purity Determination and Control

The determination and control of enantiomeric purity are paramount in the synthesis and application of chiral molecules such as methyl 3,3,3-trifluoro-DL-lactate. The precise quantification of each enantiomer in a mixture is crucial for understanding its chemical and biological properties. Gas chromatography (GC) stands out as a primary analytical technique for this purpose.

A common strategy for separating enantiomers by GC involves their derivatization with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. For example, the enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid, the parent acid of this compound, can be successfully separated after derivatization with (R)-(-)-2-phenylbutyryl chloride on an OV-1701 non-chiral stationary phase.

Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in GC, circumventing the need for derivatization. For the enantiomers of trifluorolactic acid, CSPs like Chirasil-L-Val and octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin have demonstrated effective separation. These phases create a chiral environment that leads to differential interactions with the (R)- and (S)-enantiomers, resulting in distinct retention times.

Control over enantiomeric purity is fundamentally linked to the synthetic methodology. While enantioselective synthesis aims to produce a single enantiomer, for studies involving the racemic mixture of this compound, ensuring a precise 1:1 ratio of the enantiomers is critical. This control and its subsequent verification are essential for accurate scientific investigation.

Self-Disproportionation of Enantiomers (SDE) Phenomena in Fluorinated Lactates

The self-disproportionation of enantiomers (SDE) is a phenomenon where the enantiomeric composition of a non-racemic mixture changes during a physical process like sublimation or evaporation. This occurs because of differences in the volatility of the racemate (the heterochiral associate) compared to the individual enantiomers (homochiral associates).

SDE via Sublimation and Evaporation

Studies on ethyl 3,3,3-trifluorolactate have demonstrated the occurrence of SDE. When a sample with a non-racemic composition undergoes sublimation, the sublimate and the remaining residue exhibit different enantiomeric excesses (ee) from the starting material. Specifically, it was found that the racemate of ethyl 3,3,3-trifluorolactate is more volatile than the pure enantiomers. This leads to the sublimate being enriched in the racemate (lower ee) and the residue being enriched in the excess enantiomer (higher ee).

This behavior is attributed to the formation of intermolecular associates. Heterochiral associates (between R and S enantiomers) and homochiral associates (between R and R or S and S enantiomers) have different stabilities and, consequently, different volatilities.

Impact of Fluorine on SDE Properties

The presence of the trifluoromethyl group in the lactate (B86563) structure has a significant impact on its SDE properties. The high electronegativity of fluorine atoms can influence intermolecular interactions, such as hydrogen bonding, which are crucial for the formation and stability of supramolecular associates. In the case of ethyl 3,3,3-trifluorolactate, the fluorine atoms are believed to enhance the stability of the more volatile heterochiral associates, thus promoting the SDE phenomenon.

Chiral Recognition Mechanisms in Biological and Chemical Systems

Chiral recognition, the ability of a chiral entity to interact differently with the enantiomers of a chiral compound, is a fundamental principle in both biology and chemistry.

In biological contexts, enzymes are prime examples of chiral selectors. The active site of an enzyme provides a specific three-dimensional environment that often leads to preferential binding and transformation of one enantiomer over the other. For instance, lipases are known to catalyze the enantioselective hydrolysis or esterification of various esters. The differential interaction of the (R)- and (S)-enantiomers of this compound with the active site of a lipase (B570770) would govern the enantioselectivity of the reaction.

Mechanistic Investigations of Reactions Involving Methyl 3,3,3 Trifluoro Dl Lactate

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of methyl 3,3,3-trifluoro-DL-lactate typically proceeds through the reduction of its corresponding ketoester, methyl 3,3,3-trifluoro-2-oxopropanoate. This precursor can be synthesized through various routes, including the reaction of trifluoroacetic anhydride (B1165640) with methyl glyoxylate. The subsequent reduction of the keto group to a hydroxyl group is a critical step that defines the stereochemistry of the final product.

A plausible synthetic pathway involves the esterification of 3,3,3-trifluoropyruvic acid followed by reduction. The direct esterification of 3,3,3-trifluoropyruvic acid with methanol (B129727) under acidic catalysis yields methyl 3,3,3-trifluoro-2-oxopropanoate. The subsequent reduction can be achieved using various reducing agents, such as sodium borohydride, leading to the racemic DL-lactate.

An alternative approach involves the fluorination of a suitable precursor. For instance, a process for the enantioselective synthesis of chiral 2-fluoropropionates has been described involving the reaction of lactic acid ester derivatives with tetrafluoroethyldimethylamine (TFEDMA). This reaction proceeds with inversion of configuration. nih.gov While not a direct synthesis of the trifluoro-analogue, it highlights a potential pathway involving fluorinating agents.

The transformation of sugars into methyl lactate (B86563) has also been extensively studied, often involving Lewis acid catalysis. organic-chemistry.org These pathways typically proceed through the formation of pyruvaldehyde, which is then converted to methyl lactate. organic-chemistry.org While not directly applied to the synthesis of the trifluorinated analogue, these studies provide insight into the fundamental reaction steps that could be adapted for fluorinated substrates.

Enzymatic Reaction Mechanisms with Lactate Dehydrogenases

The enzymatic reduction of α-keto esters is a powerful method for the synthesis of chiral α-hydroxy esters. Lactate dehydrogenases (LDHs) and other carbonyl reductases are key enzymes in these transformations, exhibiting high stereoselectivity. The mechanism of hydride transfer from the nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate is a central feature of these enzymatic reactions. nih.govebi.ac.uk

In the context of this compound, the enzymatic reduction of its precursor, methyl 3,3,3-trifluoro-2-oxopropanoate, is of significant interest. Studies on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA) using various lactate dehydrogenases have provided valuable mechanistic insights. nih.gov Recombinant LDHs from different sources, including animals and lactic acid bacteria, have been shown to catalyze the reduction of 3,3,3-trifluoro-2-oxopropionic acid (TFPy) with excellent stereoselectivity. nih.gov

The catalytic mechanism involves the binding of the cofactor (NADH or NADPH) to the enzyme, followed by the substrate. nih.gov A critical histidine residue in the active site (e.g., His193 in L-LDH) acts as a proton donor/acceptor. ebi.ac.uk During the reduction of the ketoester, the hydride ion is transferred from the C4 position of the nicotinamide ring to the carbonyl carbon of the substrate, while the histidine residue donates a proton to the carbonyl oxygen. nih.govebi.ac.uk Molecular docking simulations have been employed to investigate the catalytic mechanisms of both D-LDH and L-LDH, revealing the basis for their activity and stereoselectivity towards CF3-containing substrates like TFPy. nih.gov

Carbonyl reductases from yeasts, such as Candida parapsilosis, are also highly effective in the stereoselective reduction of ketoesters. nih.govmdpi.comresearchgate.net These enzymes often exhibit anti-Prelog stereospecificity. The substrate scope of these reductases can be broad, and they have been successfully used for the asymmetric reduction of various ketones and ketoesters. mdpi.com

Table 1: Stereoselective Enzymatic Reduction of Trifluoromethylated Keto-compounds

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Leuconostoc mesenteroides D-LDH3,3,3-Trifluoro-2-oxopropionic acid(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid>99.5% nih.gov
Gallus gallus L-LDH3,3,3-Trifluoro-2-oxopropionic acid(R)-3,3,3-Trifluoro-2-hydroxypropanoic acid>99.5% nih.gov
Candida parapsilosis ATCC 7330Ethyl 3-hydroxy-3-phenyl propanoate(S)-enantiomer>99% researchgate.net

Mechanistic Insights into Trifluoromethylation Reactions

The trifluoromethyl (CF3) group is a crucial moiety in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Consequently, the development of efficient trifluoromethylation reactions is an area of intense research. Mechanistic investigations have revealed several pathways for the introduction of the CF3 group, including nucleophilic, electrophilic, and radical trifluoromethylation.

While this compound itself is not typically used as a trifluoromethylating agent, understanding the mechanisms of trifluoromethylation provides context for its synthesis and potential reactivity. Nucleophilic trifluoromethylation often involves the use of reagents like trifluoromethyltrimethylsilane (TMSCF3), which can deliver a CF3 anion equivalent to a carbonyl compound. nih.govsemanticscholar.orgresearchgate.net The reaction is often initiated by a fluoride (B91410) source and can proceed through a pentacoordinate siliconate intermediate. nih.gov

Electrophilic trifluoromethylation, on the other hand, utilizes reagents that deliver a CF3 cation equivalent. Hypervalent iodine reagents are prominent in this class of reactions. researchgate.net Mechanistic studies suggest that these reactions can proceed through radical intermediates. For example, the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals can be catalyzed by a Lewis acid, which activates the hypervalent iodine reagent to generate CF3 radicals. nih.gov

Radical trifluoromethylation often involves the generation of a trifluoromethyl radical from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na). nih.gov These radicals can then add to unsaturated systems or participate in C-H functionalization reactions.

Kinetic Studies and Reaction Rate Analysis

The kinetics of reactions involving this compound are significantly influenced by the presence of the trifluoromethyl group. This group's strong electron-withdrawing nature affects the reactivity of the ester and hydroxyl functionalities.

The rate of hydrolysis of fluorinated esters is also a key consideration. Studies on the hydrolysis of partially fluorinated ethyl esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov The trifluoroethyl ester exhibits the fastest hydrolysis rate among its less fluorinated counterparts. nih.gov This suggests that this compound would be more susceptible to hydrolysis compared to methyl lactate. The hydrolysis of alkyl lactates can be autocatalytic, where the produced lactic acid catalyzes further hydrolysis. chemrxiv.org

The kinetic properties of carbonyl reductases from sources like Candida parapsilosis have also been investigated. mdpi.commdpi.com These studies provide Km and Vmax values for various substrates, offering a basis for understanding the enzyme's efficiency and affinity for different carbonyl compounds.

Table 2: Kinetic Parameters of Lactate Dehydrogenase from Human Breast Tissue

TissueSubstrateKm (mM)Vmax (mU/mg protein)Reference
NormalPyruvate (B1213749)0.43 ± 0.041747 ± 68 nih.gov
TumorPyruvate0.3 ± 0.054034 ± 348 nih.gov
NormalLactate30 ± 2.5602 ± 2.2 nih.gov
TumorLactate85 ± 9.5630 ± 4.9 nih.gov

Advanced Research Topics and Future Directions

Development of Novel Fluorinated Reagents and Catalysts from Methyl 3,3,3-trifluoro-DL-lactate

The chemical reactivity of this compound makes it an attractive starting point for the synthesis of new and specialized fluorinated reagents and catalysts. The presence of the trifluoromethyl group is of particular importance in the pharmaceutical and agrochemical industries. indofinechemical.com The strategic modification of its hydroxyl and ester groups can lead to a new generation of building blocks for organic synthesis.

Research efforts could focus on converting the lactate's core structure into reagents for trifluoromethylation or for introducing the trifluoro-alpha-hydroxy acid motif into larger molecules. For instance, derivatization of the hydroxyl group could yield novel ligands for asymmetric catalysis, where the electron-withdrawing nature of the trifluoromethyl group can influence the catalytic activity and selectivity. The development of such catalysts is a significant area of modern chemical research. nih.gov

Furthermore, fluoroalkylamino reagents (FARs) are known to replace hydroxyl groups with fluorine. google.com Investigating analogous transformations using derivatives of this compound could yield novel fluorinating agents with unique reactivity profiles.

Table 1: Potential Reagent and Catalyst Development from this compound

Precursor CompoundPotential TransformationResulting Product ClassPotential Application
This compoundDerivatization of hydroxyl groupChiral LigandsAsymmetric metal catalysis
This compoundConversion to sulfonate estersTrifluoromethylated Building BlocksNucleophilic substitution reactions
This compoundReaction with sulfur-based reagentsNovel Fluorinating AgentsDeoxyfluorination reactions
This compoundHydrolysis and activation of acidActivated Acyl DonorsPeptide synthesis, esterifications

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers significant advantages in safety, scalability, and control, especially for reactions involving highly reactive or gaseous reagents. mit.edutib.eu The incorporation of fluorinated groups into molecules often enhances their biological properties, making the development of efficient synthesis methods a priority. rsc.org

This compound is a prime candidate for integration into automated flow synthesis platforms. Its properties as a liquid or low-melting solid indofinechemical.com facilitate its handling by pumping systems. In a flow reactor, reactions using this building block could be performed at high temperatures and pressures with enhanced safety and efficiency. thieme.de This is particularly relevant for multistep syntheses where intermediates are generated and used in subsequent steps without isolation, a process streamlined by flow technology. cam.ac.ukthieme-connect.de

Automated fast-flow peptide synthesis (AFPS) is a powerful technology for rapidly creating protein chains. mit.edunih.gov The integration of non-proteinogenic amino acids like a trifluoromethyl-containing analogue derived from this compound into these systems could enable the rapid generation of novel peptide-based therapeutics with enhanced stability and efficacy.

Table 2: Advantages of Using this compound in Flow Chemistry

Feature of Flow ChemistryBenefit for Reactions with this compound
Enhanced Heat Transfer Allows for precise temperature control, minimizing side reactions and decomposition.
Improved Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
Automation and Integration Enables multi-step, automated synthesis of complex fluorinated molecules for libraries and production. cam.ac.uk
Gas-Liquid Reactions Facilitates reactions with gaseous reagents (e.g., fluorine, fluoroform) under controlled conditions. mit.edu
Scalability Processes developed on a lab scale can be more easily scaled up for industrial production.

Exploration of New Materials Science Applications

The introduction of fluorine into polymers dramatically alters their properties, typically imparting high chemical resistance, thermal stability, durability, and low surface energy, which translates to water and oil repellency. youtube.com Fluorinated polymers are critical in a wide range of applications, from high-performance coatings to advanced membranes.

This compound represents a potentially valuable monomer for the creation of new fluorinated polymers. Through polymerization of its acrylic derivative (methyl 3,3,3-trifluoro-2-acryloyloxy-propanoate) or through polycondensation reactions, novel polyesters and polyacrylates could be synthesized. These new materials would be expected to exhibit unique properties due to the high density of trifluoromethyl groups along the polymer backbone.

Potential applications for such polymers include:

Specialty Coatings: Creating surfaces with enhanced hydrophobicity and durability for architectural, automotive, or electronic applications. youtube.com

Advanced Membranes: In membrane crystallization or distillation, surface properties like wettability and porosity are critical. mdpi.com Polymers derived from this monomer could offer superior performance in these separation technologies.

Biomaterials: The biocompatibility of fluorinated materials makes them suitable for medical devices and implants.

Table 3: Potential Polymers from this compound and Their Applications

Polymer TypeMonomer/PrecursorExpected Key PropertiesPotential Application Area
Fluorinated PolyacrylateMethyl 3,3,3-trifluoro-2-acryloyloxy-propanoateLow Surface Energy, UV ResistanceWater/oil repellent coatings, protective films
Fluorinated Polyester (B1180765)3,3,3-Trifluoro-lactic acid and a diolHigh Thermal Stability, Chemical ResistanceHigh-performance engineering plastics
CopolymersCopolymerization with non-fluorinated monomersTunable Hydrophobicity, Mechanical StrengthMembranes for separation, functional textiles

Interdisciplinary Research with Biological and Medicinal Chemistry

The trifluoromethyl (CF3) group is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key properties such as metabolic stability, binding affinity, and bioavailability by altering the molecule's lipophilicity and electronic nature. rsc.org

This compound serves as a readily available, chiral building block containing both a hydroxyl group and a trifluoromethyl group. This combination makes it a highly valuable synthon for introducing the CF3-CH(OH)- moiety into complex bioactive molecules. Its use is particularly relevant in the synthesis of:

Protease Inhibitors: Where the trifluoromethyl ketone or alcohol can act as a transition-state isostere.

Novel Amino Acids: For incorporation into peptides to create more stable and potent therapeutics. nih.gov

Chiral Drug Analogues: Where the stereochemistry of the lactate (B86563) can be used to control the final stereochemistry of the drug candidate.

The availability of this compound for applications in proteomics research further underscores its importance at the intersection of chemistry and biology. scbt.com Future research will likely see this building block used to construct libraries of novel compounds for high-throughput screening against various biological targets, accelerating the discovery of new medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.